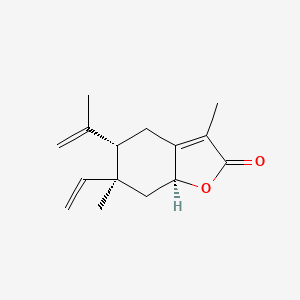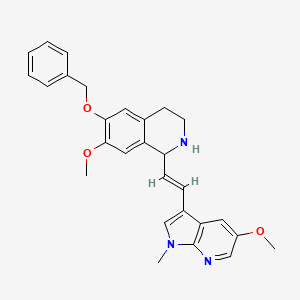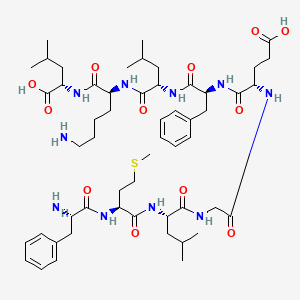
Sucantomotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucantomotide is an immunological agent used for active immunization, particularly in antineoplastic (anti-cancer) treatments . It is a peptide with the molecular formula C₅₄H₈₄N₁₀O₁₂S and a molecular weight of 1097.37 g/mol . This compound has shown promise in scientific research for its potential to stimulate the immune system to target and destroy cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucantomotide involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Sucantomotide can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiol-containing compounds.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptide chains with altered side chains.
科学的研究の応用
Sucantomotide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in immune system activation and cancer immunotherapy.
Medicine: Explored as a potential therapeutic agent for cancer treatment through active immunization.
Industry: Utilized in the development of peptide-based drugs and vaccines.
作用機序
Sucantomotide exerts its effects by stimulating the immune system to recognize and attack cancer cells. The mechanism involves:
Molecular Targets: this compound targets specific antigens on cancer cells, leading to their recognition by immune cells.
Pathways Involved: Activation of T-cells and other immune pathways, resulting in the destruction of cancer cells.
類似化合物との比較
Similar Compounds
Peptide-based Vaccines: Other peptide-based vaccines like Melanoma Antigen Peptide (MAGE) and Human Papillomavirus (HPV) peptides.
Immunological Agents: Compounds like Keytruda (pembrolizumab) and Opdivo (nivolumab) which also stimulate the immune system.
Uniqueness
Sucantomotide is unique in its specific sequence and structure, which allows it to target particular cancer antigens effectively. Its ability to induce a strong immune response makes it a promising candidate for cancer immunotherapy.
特性
分子式 |
C54H84N10O12S |
|---|---|
分子量 |
1097.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C54H84N10O12S/c1-32(2)26-41(61-51(72)40(23-25-77-7)59-47(68)37(56)29-35-16-10-8-11-17-35)48(69)57-31-45(65)58-39(21-22-46(66)67)50(71)63-43(30-36-18-12-9-13-19-36)53(74)62-42(27-33(3)4)52(73)60-38(20-14-15-24-55)49(70)64-44(54(75)76)28-34(5)6/h8-13,16-19,32-34,37-44H,14-15,20-31,55-56H2,1-7H3,(H,57,69)(H,58,65)(H,59,68)(H,60,73)(H,61,72)(H,62,74)(H,63,71)(H,64,70)(H,66,67)(H,75,76)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChIキー |
DGQROMTVYDAXAP-YTAGXALCSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


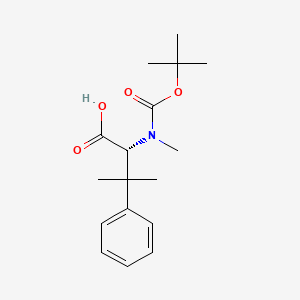
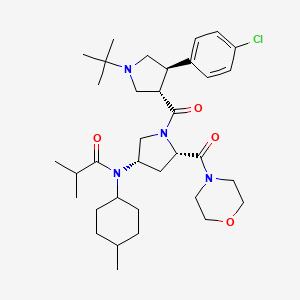
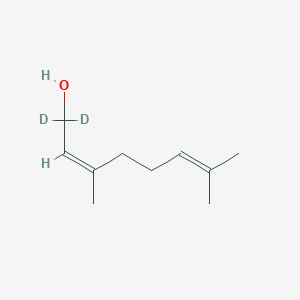
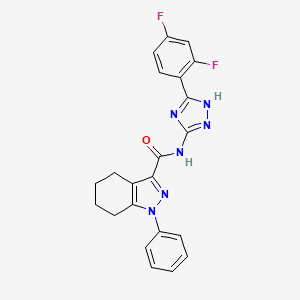
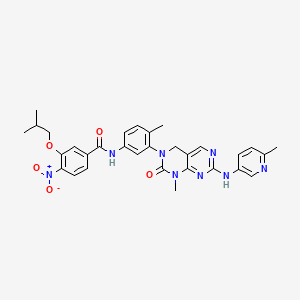


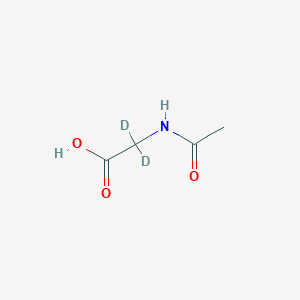
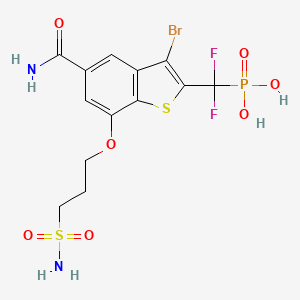

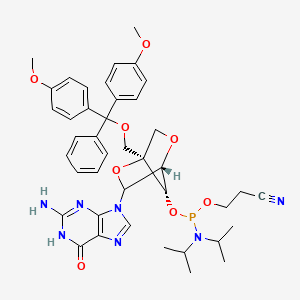
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
